molecular formula C28H27N3O4S B11204951 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-(3,4-dimethylphenyl)-1,4-dihydro-N-methyl-4-oxo-6-quinolinesulfonamide

3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-(3,4-dimethylphenyl)-1,4-dihydro-N-methyl-4-oxo-6-quinolinesulfonamide

Cat. No.: B11204951
M. Wt: 501.6 g/mol
InChI Key: FGWXMIRAJDBPCY-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethylphenylamine and 1,2,3,4-tetrahydroisoquinoline. These intermediates are then subjected to various reactions including acylation, sulfonation, and cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-N-methyl-4-oxo-3-quinolinecarboxamide: Similar structure but lacks the sulfonamide group.

    N-(3,4-Dimethylphenyl)-N-methyl-4-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydroquinoline: Similar structure but lacks the sulfonamide group.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE is unique due to the presence of both the sulfonamide and tetrahydroisoquinoline groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

Molecular Formula

C28H27N3O4S

Molecular Weight

501.6 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C28H27N3O4S/c1-18-8-9-22(14-19(18)2)30(3)36(34,35)23-10-11-26-24(15-23)27(32)25(16-29-26)28(33)31-13-12-20-6-4-5-7-21(20)17-31/h4-11,14-16H,12-13,17H2,1-3H3,(H,29,32)

InChI Key

FGWXMIRAJDBPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC5=CC=CC=C5C4)C

Origin of Product

United States

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